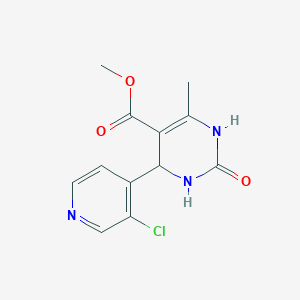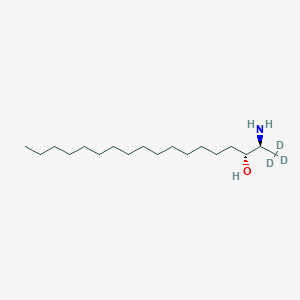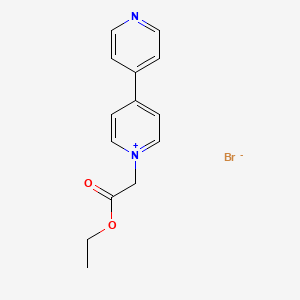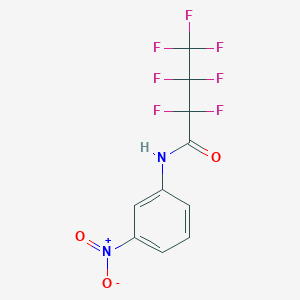
Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a nitrophenyl group makes it a compound of interest in various scientific fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Products with nucleophiles replacing one or more fluorine atoms.
Reduction: 2,2,3,3,4,4,4-Heptafluoro-N-(3-aminophenyl)butanamide.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide has several applications in scientific research:
Materials Science: Used in the development of fluorinated polymers and coatings due to its hydrophobic and oleophobic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Analytical Chemistry: Employed as a reference standard in gas chromatography and mass spectrometry due to its unique mass spectral signature.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, facilitated by its fluorinated and nitrophenyl groups. These interactions can alter the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A precursor in the synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with similar properties but different functional groups.
1,2,2,3,3,4,4-Heptafluorocyclopentane: A cyclic analog with comparable fluorine content.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide is unique due to the combination of its fluorinated butanamide backbone and the nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where both hydrophobicity and specific reactivity are required.
Properties
CAS No. |
199530-72-8 |
|---|---|
Molecular Formula |
C10H5F7N2O3 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide |
InChI |
InChI=1S/C10H5F7N2O3/c11-8(12,9(13,14)10(15,16)17)7(20)18-5-2-1-3-6(4-5)19(21)22/h1-4H,(H,18,20) |
InChI Key |
XLJRHHILGOGNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


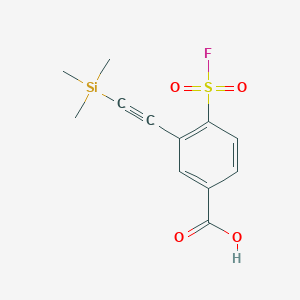
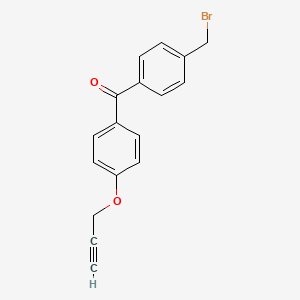

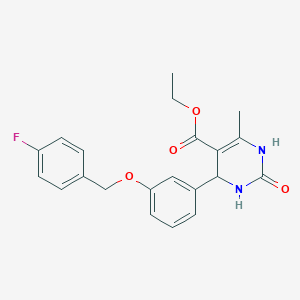

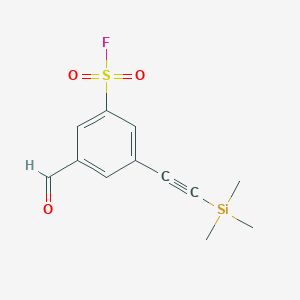
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
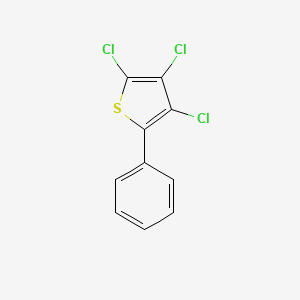
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


